Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-
CAS No.:
Cat. No.: VC13680306
Molecular Formula: C17H25NO4S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO4S |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl N-[4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20) |
| Standard InChI Key | RYDSTXBEPKOGLD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s systematic IUPAC name, Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-, reflects its intricate architecture. Key features include:
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A tert-butoxycarbonyl (Boc) group at the 3-position, providing steric protection to the amine functionality.
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A ketone group at the 2-position, adjacent to the stereogenic center.
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A sulfoxonium ylide moiety () at the 4-position, which stabilizes the adjacent carbanion through resonance.
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A phenyl substituent contributing aromatic character and influencing solubility.
The stereochemistry at the 3-position is explicitly defined as (3S), critical for potential enantioselective reactions .
Table 1: Key Chemical Identifiers
Synthesis and Production
Table 2: Supplier Profiles
| Supplier | Location | Product Range | Advantage Score |
|---|---|---|---|
| Haoyuan Chemexpress | China | 7,552 compounds | 61/100 |
| SPIRO PHARMA | China | 9,248 compounds | 55/100 |
Physicochemical Properties
Molecular Weight and Solubility
The molecular weight of 339.45 g/mol places this compound in the mid-range for pharmaceutical intermediates. While experimental solubility data are unavailable, the presence of polar groups (Boc-protected amine, ketone) and the aromatic phenyl ring suggests moderate solubility in aprotic solvents like dichloromethane or tetrahydrofuran.
Stability Considerations
The Boc group is susceptible to acidic conditions, while the sulfoxonium ylide may decompose under prolonged exposure to moisture or elevated temperatures. Storage recommendations likely include inert atmospheres and low temperatures .
Future Perspectives
Research Opportunities
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Mechanistic Studies: Elucidate the compound’s reactivity in ylide-mediated cycloadditions.
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Biological Screening: Explore activity against neglected disease targets.
Process Optimization
Develop scalable synthetic routes to improve accessibility for the research community.
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